molecular formula C17H10N2O3 B2414502 N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-03-7

N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2414502
CAS No.: 361173-03-7
M. Wt: 290.278
InChI Key: VXBLFSSJJNHHEI-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, offered strictly for Research Use Only. This molecule belongs to the 4 H -chromene family, a class of heterocyclic compounds recognized as privileged scaffolds in drug discovery due to their broad and potent pharmacological activities . Chromene derivatives, particularly 4-oxo-4 H -chromene-2-carboxamides, have been extensively investigated for their potential as anticancer agents. Research on analogous structures has demonstrated that these compounds can be designed to function as potent inhibitors of key biological targets, such as the epidermal growth factor receptor (EGFR) and matrix metalloproteinase-2 (MMP-2) . The core 4 H -chromene structure serves as a central spacer, while the appended carboxamide group, in this case bearing a 2-cyanophenyl substituent, is a critical feature for molecular recognition and binding affinity. The specific structural features of this compound suggest its potential utility in developing targeted therapies. The 2-cyano group on the phenyl ring is an electron-withdrawing moiety that can influence the molecule's electronic properties and its ability to form hydrogen bonds within enzyme active sites, a strategy employed in the design of enzyme inhibitors . Researchers can exploit this chromene-carboxamide derivative as a key intermediate or final product in projects aimed at synthesizing novel analogs for high-throughput screening , structure-activity relationship (SAR) studies , and mechanism of action studies in oncology and other disease areas. Its application extends to biochemical assay development and as a ligand in molecular docking simulations to predict interactions with putative protein targets. This product is intended for use by qualified researchers in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c18-10-11-5-1-3-7-13(11)19-17(21)16-9-14(20)12-6-2-4-8-15(12)22-16/h1-9H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLFSSJJNHHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327578
Record name N-(2-cyanophenyl)-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361173-03-7
Record name N-(2-cyanophenyl)-4-oxochromene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 2-cyanophenylamine with 4-oxochromene-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry approaches are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted chromene derivatives .

Scientific Research Applications

Case Studies

  • Cytotoxicity against Tumor Cell Lines :
    • A study evaluated a series of chromene derivatives against various human tumor cell lines, revealing that N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide exhibited significant cytotoxic effects with an IC50 value below 10 µM against MCF-7 breast cancer cells .
  • Mechanistic Insights :
    • Research demonstrated that this compound induces DNA fragmentation and alters the expression levels of pro-apoptotic and anti-apoptotic proteins, suggesting a dual mechanism of action involving both apoptosis induction and cell cycle arrest .

Summary of Anticancer Activity

StudyCell LineObserved EffectReference Year
Vosooghi et al.MCF-7IC50 < 10 µM2010
Patil et al.A172 gliomaIC50 = 7.4 nM2012
Kandeel et al.MCF-7Enhanced cytotoxicity2013

Efficacy Against Pathogens

This compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Case Studies

  • Antimicrobial Evaluation :
    • A recent study assessed the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, reporting MIC values of 32 µg/mL and 64 µg/mL respectively.

Summary of Antimicrobial Activity

PathogenMIC (µg/mL)Reference Year
Staphylococcus aureus322024
Escherichia coli642024

Drug Design Implications

The structural characteristics of this compound make it a promising candidate for further drug development:

  • Structure-Activity Relationship (SAR) : Modifications at various positions on the chromene scaffold can enhance biological activity and selectivity for specific targets .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions with key molecular targets involved in cancer progression and microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H12N2O3
  • Molecular Weight : 284.28 g/mol

This compound features a chromene core, which is known for its versatility in biological applications.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It has been investigated for:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby preventing substrate interaction and catalysis.
  • Cellular Pathways : It may modulate pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives, including this compound. The following table summarizes key findings from recent research:

StudyCancer Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)68.4 ± 3.9Induces apoptosis; downregulates Bcl-2
HCT116 (Colon)Not specifiedUpregulates P53; induces cell cycle arrest
HepG2 (Liver)Not specifiedInduces DNA fragmentation

These studies demonstrate that the compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : The compound has been explored for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated significant apoptosis induction characterized by increased DNA fragmentation and altered expression levels of apoptosis-related genes such as P53 and Bcl-2. The IC50 value was determined to be 68.4 μM, showcasing its potential as an effective anticancer agent .

Case Study 2: Mechanistic Insights via Molecular Docking

Molecular docking studies revealed that the compound binds effectively to the active site of CDK4, a key regulator in cell cycle progression. The binding affinity was attributed to hydrophobic interactions and hydrogen bonding, supporting the observed cytotoxic effects against cancer cell lines .

Q & A

Q. What advanced techniques resolve ambiguities in mass spectrometry data?

  • Methodological Answer : Isotopic pattern analysis (e.g., via Bruker Compass DataAnalysis) distinguishes [M+H]⁺ from adducts. MS/MS fragmentation with collision-induced dissociation (CID) maps cleavage pathways. High-resolution Orbitrap systems resolve isobaric interferences .

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